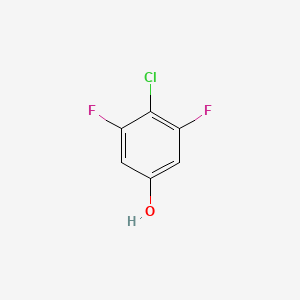

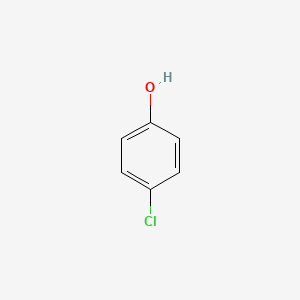

4-Chloro-3,5-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBQPSQPCDHCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598817 | |

| Record name | 4-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-03-3 | |

| Record name | 4-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol

CAS Number: 2268-03-3

This technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorophenol, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, synthesis, applications, safety protocols, and spectral data.

Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O.[1] Its structural characteristics, particularly the presence of chlorine and fluorine atoms, significantly influence its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 2268-03-3 | [1][2] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [3] |

| Synonyms | 3,5-Difluoro-4-chlorophenol | [3] |

| Predicted XlogP | 2.4 | [4] |

| Appearance | Grayish-white crystalline solid (inferred from similar compounds) | [5] |

| Melting Point | Data not available for this specific compound. For comparison, 3,5-difluorophenol has a melting point of 54-57 °C, and 4-chloro-3,5-dimethylphenol melts at 114-116 °C. | |

| Boiling Point | Data not available for this specific compound. For comparison, 4-fluorophenol has a boiling point of 185 °C.[6] | |

| Solubility | Data not available for this specific compound. Similar compounds like 3,5-difluorophenol are soluble in organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with poor solubility in water.[5] |

Synthesis and Reactions

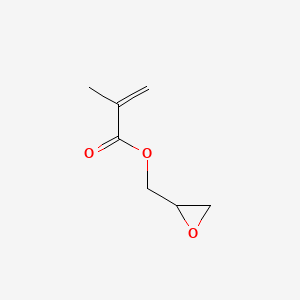

A common application of this compound is its use as a precursor for the synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid.[7] This boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds in complex molecules.

The logical workflow for its primary application is illustrated below:

Applications in Drug Development

The incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a crucial building block for introducing the 4-chloro-3,5-difluorophenyl moiety into potential drug molecules.

While specific drugs developed directly from this compound are not detailed in the available literature, its derivative, (4-Chloro-3,5-difluorophenyl)boronic acid, is recognized for its importance in pharmaceutical research and development. A related compound, 4-cyano-3,5-difluorophenol, is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. This suggests that this compound is likely employed in similar research and development pipelines.

Biological Activity and Signaling Pathways

There is currently no available information on the specific biological activity or the signaling pathways directly modulated by this compound. Its primary role is that of a synthetic intermediate. The biological activity of the final drug molecules synthesized using this building block would be diverse and depend on the overall structure of the molecule. For instance, fluorinated compounds have been incorporated into molecules targeting a wide range of proteins, including kinases and G-protein coupled receptors.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, predicted data and analysis of similar compounds provide an expected spectral profile.

Mass Spectrometry

Predicted mass spectral data for this compound indicates the following potential adducts and their corresponding mass-to-charge ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.99133 |

| [M+Na]⁺ | 186.97327 |

| [M-H]⁻ | 162.97677 |

| [M]⁺ | 163.98350 |

| [M]⁻ | 163.98460 |

| (Data from PubChemLite)[4] |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and will show a single resonance for the two equivalent fluorine atoms, with coupling to the adjacent protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

Safety, Handling, and Disposal

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. The following guidelines are based on data for similar compounds.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

The workflow for handling a chemical spill is outlined below:

References

- 1. This compound [allbiopharm.com]

- 2. This compound | 2268-03-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 4. colorado.edu [colorado.edu]

- 5. 4-氯-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3,5-difluorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 4-Chloro-3,5-difluorophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

This compound is a halogenated aromatic organic compound. The presence of chlorine and fluorine atoms on the phenol ring significantly influences its chemical properties, including its acidity, reactivity, and potential as a building block in organic synthesis.

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂O | [1][2][3] |

| Molecular Weight | 164.54 g/mol | [1][2][3] |

| CAS Number | 2268-03-3 | [4][5] |

| Density | 1.52 g/cm³ | [1] |

| Purity | ≥ 98% | [4] |

| InChI | InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | [3] |

| InChIKey | OEBQPSQPCDHCKT-UHFFFAOYSA-N | [3] |

| SMILES | C1(=C(C(=CC(=C1)O)F)Cl)F | [3][6] |

Experimental Protocols

Proposed Synthesis of this compound

A potential route to this compound involves the hydroxylation of a corresponding Grignard or organolithium reagent formed from a suitable starting material like 1-bromo-4-chloro-3,5-difluorobenzene.

Materials and Reagents:

-

1-bromo-4-chloro-3,5-difluorobenzene

-

Magnesium turnings or n-butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrogen peroxide (30% solution)

-

Aqueous acid (e.g., HCl)

-

Aqueous base (e.g., NaOH)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF. A solution of 1-bromo-4-chloro-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Alternatively, the organolithium reagent can be formed by reacting the starting material with n-butyllithium at low temperatures (e.g., -78 °C).

-

Reaction with Trimethyl Borate: The freshly prepared Grignard or organolithium reagent is cooled (e.g., to 0 °C or -78 °C) and trimethyl borate is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Oxidative Workup: The reaction is quenched by the slow addition of an aqueous acid solution. The resulting boronic acid intermediate is then oxidized by the careful addition of hydrogen peroxide, typically in the presence of a base like sodium hydroxide, to yield the corresponding phenol.

-

Extraction and Purification: The reaction mixture is acidified and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. The proton NMR would show signals for the aromatic protons, while the carbon NMR would indicate the number and type of carbon atoms. The fluorine NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the O-H stretch of the phenolic hydroxyl group and the C-Cl and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Reactivity and Applications

Halogenated phenols are important intermediates in organic synthesis. The presence of electron-withdrawing fluorine and chlorine atoms makes the phenolic proton more acidic compared to phenol itself. These halogen atoms also influence the regioselectivity of electrophilic aromatic substitution reactions.

This compound can serve as a precursor in the synthesis of more complex molecules, including:

-

Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, binding affinity, and lipophilicity.[7] Chloro-containing compounds also have a wide range of biological activities and are found in many FDA-approved drugs.[5]

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

-

Specialty Chemicals: This compound could be used in the synthesis of dyes, polymers, and other advanced materials.

Safety and Handling

The safety data for this compound indicates that it is a hazardous substance.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, protective clothing, and eye/face protection.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Disposal: The material should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: A proposed workflow for the synthesis of this compound.

Caption: A typical analytical workflow for the characterization of a synthesized chemical.

Caption: Relationship between chemical structure and properties of this compound.

References

- 1. 3,5-Difluorophenol 99 2713-34-0 [sigmaaldrich.com]

- 2. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 2268-03-3 [chemicalbook.com]

- 7. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Chloro-3,5-difluorophenol, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines its physicochemical properties, a plausible synthetic pathway, and a detailed analysis of its spectroscopic data, which is fundamental for its unambiguous identification and characterization.

Physicochemical Properties

This compound is a substituted phenol with the molecular formula C₆H₃ClF₂O. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2268-03-3 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol (predicted) |

Synthesis

Proposed Synthetic Pathway

A potential synthesis could start from the commercially available 3,5-difluoroaniline. The proposed reaction scheme is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-3,5-difluoroaniline In a round-bottom flask, 3,5-difluoroaniline would be dissolved in a suitable organic solvent, such as acetonitrile. N-Chlorosuccinimide (NCS) would then be added portion-wise at room temperature. The reaction mixture would be stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent would then be removed under reduced pressure, and the crude product purified by column chromatography.

Step 2: Synthesis of this compound The synthesized 4-Chloro-3,5-difluoroaniline would be dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water would be added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution would then be added to boiling water to induce hydrolysis. The product, this compound, would be extracted with an organic solvent, and the combined organic layers washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography.

Structure Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The following sections detail the expected spectral data and their interpretation. Please note that the spectral data presented below is predicted, as experimental data is not publicly available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons and one signal for the hydroxyl proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Doublet of doublets (dd) | 2H | Ar-H |

| ~ 5.0 - 6.0 | Singlet (s, broad) | 1H | OH |

The two aromatic protons are chemically equivalent and are expected to appear as a doublet of doublets due to coupling with the two fluorine atoms. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals for the six carbon atoms in the aromatic ring, reflecting the symmetry of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 - 155 | C -OH |

| ~ 140 - 145 (d) | C -F |

| ~ 115 - 120 (d) | C -Cl |

| ~ 110 - 115 (t) | C -H |

The carbon attached to the hydroxyl group (C -OH) is expected at the lowest field. The carbons bonded to fluorine (C -F) will appear as doublets due to one-bond C-F coupling. The carbon bonded to chlorine (C -Cl) will also show a doublet due to three-bond C-F coupling. The carbons bonded to hydrogen (C -H) will appear as a triplet due to two-bond C-F coupling.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 164/166 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 136/138 | Moderate | [M - CO]⁺ |

| 101 | Moderate | [M - CO - Cl]⁺ |

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 164, with a characteristic M+2 peak at m/z 166 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Strong, broad | O-H stretch |

| ~ 1600, 1480 | Medium | C=C aromatic ring stretch |

| ~ 1200 - 1300 | Strong | C-O stretch |

| ~ 1100 - 1200 | Strong | C-F stretch |

| ~ 700 - 800 | Strong | C-Cl stretch |

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions corresponding to C-F and C-Cl stretching are also expected.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While experimental data is currently limited in the public domain, theoretical predictions based on established principles of spectroscopy provide a robust framework for its characterization. This guide serves as a valuable resource for researchers working with this and structurally related compounds, providing the necessary information for its synthesis, identification, and further application in scientific research and development.

References

Spectroscopic Profile of 4-Chloro-3,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-difluorophenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide combines available data with predicted values and general experimental protocols to offer a thorough analytical profile.

Molecular Structure and Properties

-

Molecular Formula: C₆H₃ClF₂O

-

Molecular Weight: 164.54 g/mol

-

IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data was not available, predicted values based on established spectroscopic principles and data from similar compounds are provided and are marked as such.

Table 1: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum for this compound is available on SpectraBase, though full access requires registration. The characteristic absorption bands are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the absence of publicly available experimental NMR spectra, the following chemical shifts are predicted based on the analysis of similar halogenated phenols and standard NMR prediction software.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.8 - 7.2 | Doublet of triplets (dt) or Multiplet (m) | ³J(H,F) ≈ 7-10, ⁴J(H,H) ≈ 2-3 |

| O-H | 5.0 - 8.0 | Broad Singlet (s) | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2, C-6 | 105 - 115 |

| C-3, C-5 (C-F) | 155 - 160 (Doublet, ¹J(C,F) ≈ 240-250 Hz) |

| C-4 (C-Cl) | 115 - 125 |

¹⁹F NMR (Fluorine-19 NMR)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-3, F-5 | -110 to -130 | Multiplet (m) | - |

Table 3: Mass Spectrometry (MS) Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem. The fragmentation pattern in electron ionization (EI) would likely involve the loss of CO, Cl, and HF.

| Ion/Adduct | Predicted m/z |

| [M]⁺ | 163.98 |

| [M+H]⁺ | 164.99 |

| [M+Na]⁺ | 186.97 |

| [M-H]⁻ | 162.98 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: A commercially available FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

Reference: External or internal reference such as CFCl₃ (0 ppm).

-

Number of Scans: 16-64.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Introduction:

-

EI-MS: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

-

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

4-Chloro-3,5-difluorophenol molecular weight

An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in various fields of chemical research and development. This document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and discusses its applications.

Physicochemical Properties

This compound is a substituted phenol containing chlorine and fluorine atoms on the aromatic ring. These substitutions significantly influence its chemical reactivity and physical properties. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 164.54 g/mol | [1][2] |

| Molecular Formula | C₆H₃ClF₂O | [1][2][3][4] |

| CAS Number | 2268-03-3 | [1][2][3][5][6] |

| Synonyms | 3,5-Difluoro-4-chlorophenol | [1] |

| Purity (Typical) | 95% | [5] |

| Storage Conditions | 2-8°C (Refrigerator) | [1] |

Synthetic Protocols

A generalized experimental protocol for the synthesis of a halogenated phenol is outlined below. This should be considered a template that may require optimization for the specific synthesis of this compound.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., 3,5-difluorophenol) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) dissolved in the same solvent via the dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methodologies

The analysis of this compound is crucial for quality control, reaction monitoring, and various research applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of phenolic compounds.

Analytical Workflow:

Caption: A general workflow for the analysis of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol is based on general methods for the analysis of phenols, such as EPA Method 8041A, and may require optimization.[7]

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol or methylene chloride) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Derivatization (Optional but Recommended for GC): To improve the chromatographic properties and sensitivity of the phenol, derivatization can be performed. A common method is methylation using diazomethane or silylation using an agent like BSTFA.

-

GC Conditions:

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Column: A capillary column suitable for phenol analysis, such as a DB-5 or equivalent.

-

Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation of the analyte from any impurities.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: A flame ionization detector (FID) is suitable for general-purpose analysis. An electron capture detector (ECD) can provide higher sensitivity for halogenated compounds. A mass spectrometer (MS) can be used for definitive identification.

-

-

Data Analysis: Identify the peak corresponding to this compound (or its derivative) based on its retention time compared to a standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis. The presence of multiple reactive sites—the hydroxyl group and the halogen-substituted aromatic ring—allows for a variety of chemical transformations. It is of interest in the synthesis of:

-

Pharmaceuticals: As an intermediate in the synthesis of more complex active pharmaceutical ingredients.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Advanced Materials: In the creation of specialty polymers and electronic materials where the fluorine atoms can impart unique properties.[8]

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Proper storage in a refrigerator at 2-8°C is recommended to ensure its stability.[1]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. molbase.com [molbase.com]

- 4. PubChemLite - this compound (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound [allbiopharm.com]

- 6. capotchem.cn [capotchem.cn]

- 7. settek.com [settek.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-difluorophenol (CAS No: 2268-03-3), a halogenated phenol of interest in various scientific and pharmaceutical research fields. Due to its specific substitution pattern, this compound's physicochemical characteristics are crucial for its handling, reactivity, and potential applications.

Core Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the key known and predicted physical properties. It is important to note that some values are based on computational predictions and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂O | Alfa Chemistry[1], Pharmaffiliates |

| Molecular Weight | 164.54 g/mol | Alfa Chemistry[1], Pharmaffiliates |

| Density | 1.52 g/cm³ | Alfa Chemistry[1] |

| Physical State | Solid (at room temperature) | ECHEMI[2] |

| Melting Point | No data available | ECHEMI[2] |

| Boiling Point | No data available | ECHEMI[2] |

| XlogP (Predicted) | 2.4 | PubChem[3] |

| Solubility | No data available |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for determining the physical properties of this compound are not explicitly documented in readily available literature. However, standard methodologies for characterizing similar phenolic compounds can be applied. The following are generalized protocols that serve as a starting point for laboratory investigation.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination (Distillation Method)

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is a solid, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus.

-

Heating: The sample is heated gently in an oil bath.

-

Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

-

Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, toluene, chloroform) in separate vials.

-

Observation: The vials are agitated at a constant temperature, and the solubility is observed and can be quantified by determining the concentration of the saturated solution.

Logical Workflow for Synthesis

While a specific, detailed synthesis protocol for this compound was not found, a general synthetic pathway for halogenated phenols often involves the diazotization of a corresponding aniline followed by hydrolysis. The following diagram illustrates a logical workflow for such a synthesis.

References

The Biological Activity of Halogenated Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols are a diverse class of compounds characterized by a phenol ring substituted with one or more halogen atoms. The introduction of halogens can significantly modulate the physicochemical properties and biological activities of the parent phenol molecule. This technical guide provides an in-depth overview of the biological activities of halogenated phenols, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. Detailed experimental protocols for assessing these activities are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms and methodologies discussed.

Introduction

Phenolic compounds are widely recognized for their diverse biological activities. The halogenation of these molecules, a common strategy in medicinal chemistry, can enhance their efficacy and introduce novel mechanisms of action. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring are critical determinants of the compound's biological profile. This guide explores the multifaceted biological activities of halogenated phenols, offering valuable insights for researchers in drug discovery and development.

Antimicrobial Activity

Halogenated phenols exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Their primary mechanism of action often involves the disruption of microbial cell membranes and the denaturation of essential proteins.

Antibacterial Activity

Halogenated phenols are effective against both Gram-positive and Gram-negative bacteria. The presence of halogens increases the lipophilicity of the phenol, facilitating its passage through the bacterial cell wall and membrane. Once inside the cell, these compounds can interfere with cellular processes, leading to growth inhibition or cell death. For instance, chlorinated phenols have been shown to induce an antibiotic-resistant phenotype in Pseudomonas aeruginosa by upregulating the MexAB-OprM efflux pump.[1]

Antifungal Activity

Several halogenated phenols have demonstrated potent antifungal properties. Their mechanism of action is similar to their antibacterial activity, primarily involving membrane disruption and enzyme inhibition.

Quantitative Antimicrobial Data

The antimicrobial efficacy of halogenated phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pentachlorophenol (PCP) | Pseudomonas aeruginosa PAO1 | Varies with antibiotic | [2] |

| 2,4,6-Trichlorophenol (TCP) | Pseudomonas aeruginosa PAO1 | Varies with antibiotic | [1] |

| 2,4-Dichlorophenol (DCP) | Pseudomonas aeruginosa PAO1 | Varies with antibiotic | [1] |

| Caffeic Acid | Staphylococcus aureus (MRSA and MSSA) | 256 - 1024 | [3] |

| Ferulic Acid | Saccharomyces cerevisiae | 2000 | [4] |

| Various Phenolic Compounds | Food-contaminating yeasts | 3.9 - 62.5 | [4] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Halogenated and Other Phenolic Compounds.

Cytotoxic Activity

Many halogenated phenols exhibit cytotoxic effects against various cell lines, making them potential candidates for anticancer drug development. Their cytotoxicity is often mediated through the induction of apoptosis.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of halogenated phenols are multifaceted and can involve:

-

Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing cell proliferation.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress, which can damage cellular components and lead to cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process (e.g., cell proliferation) by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bromophenol Derivatives (4g-4i, 5h, 6d, 7a, 7b) | A549, Bel7402, HepG2, HeLa, HCT116 | Varies | [5] |

| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | MCF-7 | 83.23 | [3] |

| 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | SkBr3 | 113.94 | [3] |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP) | MCF-7 | 87.92 | [6] |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP) | SK-BR3 | 172.51 | [6] |

| Phenolic fraction of Prunus arabica | AMJ13 | 29.34 µg/ml | [7] |

| Phenolic fraction of Prunus arabica | SK-GT-4 | 21.97 µg/ml | [7] |

Table 2: IC50 Values of Selected Halogenated and Other Phenolic Compounds on Cancer Cell Lines.

Enzyme Inhibition

Halogenated phenols are known to inhibit a variety of enzymes, which contributes to their biological activities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Several phenolic compounds have been shown to be effective tyrosinase inhibitors. The inhibitory strength is generally expressed as the IC50 value.[8]

Other Enzyme Inhibition

Halogenated phenols can also inhibit other enzymes, such as those involved in the polyol pathway (aldose reductase and sorbitol dehydrogenase), which are implicated in diabetic complications.[9] They can also inhibit enzymes like α-amylase and trypsin.[10]

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds on enzymes is quantified by their IC50 values or inhibition constants (Ki).

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Caffeic Acid | Aldose Reductase | 3.00 | - | - | [9] |

| Ellagic Acid | Sorbitol Dehydrogenase | 13.0 | - | - | [9] |

| Xanthohumol | Tyrosinase (monophenolase) | 15.4 | - | - | [11] |

| Prenylated chalcone 2 | Tyrosinase (monophenolase) | 34.3 | - | - | [11] |

| Kojic Acid | Mushroom Tyrosinase | >500 | - | - | [8] |

Table 3: Inhibition of Various Enzymes by Phenolic Compounds.

Signaling Pathways

Halogenated phenols can modulate various intracellular signaling pathways, leading to their observed biological effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is implicated in carcinogenesis.[13][14] Polyphenols can regulate the MAPK pathway, leading to anticancer effects.[12][13] The MAPK cascade involves a series of protein kinases: MAPKKK, MAPKK, and MAPK.[15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses.[7] Phenolic antioxidants can inhibit the NF-κB signaling pathway by blocking the formation of NF-κB/DNA binding complexes, thereby suppressing the expression of inflammatory cytokines.[16] Some polyphenols inhibit kinases in the pathway, preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus.[17]

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Halogenated phenols can induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[18] The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8, which can also activate executioner caspases.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of halogenated phenols.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Halogenated phenol stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the halogenated phenol in the microtiter plate using MHB.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.[20]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture

-

Sterile cork borer

-

Halogenated phenol solution

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria and uniformly swab it onto the surface of an MHA plate.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a known concentration of the halogenated phenol solution into each well.

-

Include a positive control (e.g., a known antibiotic) and a negative control (solvent).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Adherent or suspension cells

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated phenol for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.

Materials:

-

96-well microplate

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Halogenated phenol solution

-

Microplate reader

Procedure:

-

Add phosphate buffer, tyrosinase enzyme, and the halogenated phenol solution to the wells of a microplate.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. mdpi.com [mdpi.com]

- 9. Phenolic compounds: The inhibition effect on polyol pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Broth microdilution reference methodology | PDF [slideshare.net]

- 15. Mitogen-Activated Protein Kinases and Reactive Oxygen Species Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistnotes.com [chemistnotes.com]

4-Chloro-3,5-difluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₃ClF₂O. Its structure, featuring a phenol ring substituted with a chlorine atom and two fluorine atoms, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like this compound of considerable interest to researchers in drug discovery.

This technical guide aims to provide a comprehensive overview of the available scientific literature on this compound. However, it is important to note that detailed experimental data and specific applications for this compound are not extensively documented in publicly accessible scientific literature. Much of the available information is extrapolated from data on similar halogenated phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 2268-03-3 | Chemical Supplier Databases |

| Molecular Formula | C₆H₃ClF₂O | PubChem |

| Molecular Weight | 164.54 g/mol | PubChem |

| Appearance | Not explicitly reported; likely a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

Synthesis and Experimental Protocols

One plausible route could involve the diazotization of 4-chloro-3,5-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a common method for the synthesis of phenols from anilines.

Logical Workflow for a Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Disclaimer: This proposed synthesis is hypothetical and has not been validated by experimental data found in the literature. Researchers attempting this synthesis should conduct small-scale trials and rigorously characterize all products.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not available in the surveyed scientific literature. Chemical databases may offer predicted spectra, but these are computational estimations and should not be considered as a substitute for experimental data.

Applications in Drug Development

There is currently no specific information in the scientific literature detailing the use of this compound as a key intermediate in the synthesis of any marketed drugs or clinical candidates. Furthermore, no studies on its biological activity or its interaction with any signaling pathways have been found.

While halogenated phenols are a common motif in many pharmaceuticals, the specific contribution of the 4-chloro-3,5-difluoro substitution pattern remains to be explored and documented.

Conclusion

This compound is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical properties are known, detailed experimental protocols for its synthesis, thorough spectroscopic characterization, and any applications in drug development or biological studies are not present in the accessible scientific literature. The information provided in this guide is based on the limited available data and on extrapolations from chemically related compounds. Further research is required to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound will likely need to perform foundational research, including developing a reliable synthetic route and conducting full analytical characterization.

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenols for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel fluorinated phenols, with a focus on recent advancements and practical methodologies for researchers in the field.

Section 1: Synthetic Methodologies for Fluorinated Phenols

The introduction of fluorine onto a phenolic ring can be achieved through various synthetic strategies, broadly categorized into electrophilic, nucleophilic, and other emerging fluorination reactions. The choice of method often depends on the desired regioselectivity, the electronic nature of the substrate, and the tolerance of other functional groups.

Deoxyfluorination of Phenols

A prevalent and powerful method for the synthesis of aryl fluorides is the deoxyfluorination of the corresponding phenols. This transformation directly replaces a hydroxyl group with a fluorine atom.

Key Reagents:

-

PhenoFluor™ and PhenoFluorMix™: These reagents, based on a chloroimidazolium chloride structure, have emerged as highly effective for the deoxyfluorination of a wide range of phenols, including those with electron-donating and electron-withdrawing groups.[1][2] PhenoFluorMix, a mixture of the chloroimidazolium salt and CsF, offers improved handling and stability against hydrolysis.[1]

-

Sulfuryl Fluoride (SO₂F₂): In a two-step, one-pot procedure, phenols can be converted to aryl fluorosulfonates using SO₂F₂ and subsequently fluorinated with a nucleophilic fluoride source like tetramethylammonium fluoride (NMe₄F).[3] This method is advantageous due to the low cost of SO₂F₂.[3]

Experimental Protocol: Deoxyfluorination using Aryl Fluorosulfonate Intermediates [3]

-

Formation of Aryl Fluorosulfonate: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., NMe₄F, 3.0 equiv).

-

Introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture.

-

Stir the reaction at room temperature for a specified time (typically 24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Nucleophilic Fluorination: The in-situ generated aryl fluorosulfonate reacts with the excess fluoride source to yield the corresponding aryl fluoride.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Other Fluorination Techniques

Recent advancements have expanded the toolbox for phenol fluorination, including methods that offer unique selectivity.

-

Photocatalytic Ortho-Fluorination: A patent describes a method for the direct ortho-fluorination of phenolic compounds using a fluorinating agent in the presence of a photocatalyst (e.g., eosin Y) and a light source at room temperature. This technique offers high site selectivity.

Section 2: Novel Fluorinated Phenols with Anticancer Activity

A recent area of focus has been the development of fluorinated phenolic compounds as potent anticancer agents. The introduction of fluorine can enhance binding affinity to target proteins and improve metabolic stability, leading to more effective drug candidates.

p-Fluorocinnamide Derivatives as EGFR Inhibitors

A series of novel p-fluorocinnamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4][5][6][7] One of the lead compounds, an imidazolone derivative bearing a N-(pyrimidin-2-yl)benzenesulphonamoyl moiety, has demonstrated significant antiproliferative activity.[3][4][5][6][7][8][9]

Quantitative Biological Data:

| Compound ID | Target Cell Line | IC₅₀ (µM)[3][4][5][6][7][8][9] | Reference Compound | IC₅₀ (µM) |

| Imidazolone 6 | HepG2 (Liver Cancer) | 4.23 | Staurosporine | 5.59 |

| 5h | MCF-7 (Breast Cancer) | 0.16 | Doxorubicin | 1.91 |

| 5j | MCF-7 (Breast Cancer) | 0.21 | Doxorubicin | 1.91 |

| 6b | MCF-7 (Breast Cancer) | 1.05 | Doxorubicin | 1.91 |

Experimental Protocol: Synthesis of Imidazolone-Sulphonamide-Pyrimidine Hybrids [10]

-

Oxazolone Synthesis: A suitable hippuric acid is heated in acetic anhydride to form the corresponding oxazolone.

-

Condensation: The oxazolone is then condensed with an appropriate aryl aldehyde in the presence of anhydrous pyridine to yield the 4-arylidene oxazolone intermediate.

-

Imidazolone Formation: A suspension of the 4-arylidene oxazolone (0.12 mmol) and 4-amino-N-(pyrimidin-2-yl)benzenesulphonamide (0.14 mmol) in glacial acetic acid (20 mL) is refluxed for 16-18 hours.

-

Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and purified by crystallization.

Mechanism of Action: EGFR Signaling Pathway

The identified p-fluorocinnamide derivatives exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][7][8] Inhibition of EGFR disrupts downstream signaling pathways, primarily the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cell proliferation and survival.[2] This disruption leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1][3][4][5][7][8][9]

Visualization of EGFR-Mediated Apoptosis:

Caption: EGFR signaling pathway and its inhibition by novel fluorinated phenols.

Fluorinated Polyphenols as DYRK1A/B Kinase Inhibitors

Natural polyphenols, such as epigallocatechin gallate (EGCG) from green tea, have shown therapeutic potential. Fluorination of these natural products has led to the discovery of potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B).[6][11][12] These kinases are implicated in neuroinflammatory diseases like Parkinson's and Alzheimer's disease.

Quantitative Biological Data:

| Compound ID | Target Enzyme | IC₅₀ (nM)[6] |

| 1c | DYRK1A | 73 |

Experimental Workflow: Synthesis of Fluorinated Polyphenol Derivatives

The synthesis of these derivatives often starts from readily available natural products like epigallocatechin (EGC). A multi-step process is employed to introduce the fluorine atom and other modifications to the polyphenol scaffold.

References

- 1. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers [e-crt.org]

- 6. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-3,5-difluorophenol Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 4-chloro-3,5-difluorophenol serves as a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications. The strategic incorporation of chlorine and fluorine atoms onto the phenol ring can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make derivatives of this compound attractive candidates for investigation in various areas of drug discovery, particularly in the development of kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization.

Application Notes

The substituted phenol, this compound, is a key intermediate for the synthesis of a variety of derivatives, primarily through modification of its hydroxyl group. The presence of the halogen atoms creates a unique electronic environment that can be exploited in the design of targeted therapies.

Potential Therapeutic Applications:

Derivatives of this compound are of particular interest in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-chloro-3,5-difluorophenyl moiety can be incorporated into larger molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote tumor growth and survival.

For instance, analogues of this compound have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies. The specific substitution pattern of this compound can contribute to favorable interactions within the kinase domain, potentially leading to enhanced potency and selectivity.

Relevant Signaling Pathways:

The primary signaling pathway of interest for derivatives of this compound is the EGFR signaling cascade . Upon activation by its ligands, EGFR initiates a series of downstream events, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting EGFR, derivatives of this compound can block these pro-tumorigenic signals.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and a representative ether derivative. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound

This synthesis proceeds via a two-step process involving the diazotization of 4-chloro-3,5-difluoroaniline followed by hydrolysis of the resulting diazonium salt.

Workflow for the Synthesis of this compound:

Materials:

-

4-chloro-3,5-difluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-3,5-difluoroaniline in a mixture of concentrated sulfuric acid and water, while maintaining the temperature at 0-5 °C with an ice bath.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 4-chloro-3,5-difluoroaniline |

| Key Reagents | NaNO₂, H₂SO₄ |

| Expected Yield | 60-70% |

| Purity (after purification) | >98% |

Protocol 2: Synthesis of a this compound Ether Derivative

This protocol describes a general method for the synthesis of an ether derivative from this compound via a Williamson ether synthesis.

Workflow for the Synthesis of a this compound Ether Derivative:

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

-

Alkylation:

-

Add the desired alkyl halide to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude ether derivative.

-

Purify the product by column chromatography.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | K₂CO₃, Alkyl Halide |

| Expected Yield | 75-90% |

| Purity (after purification) | >98% |

Disclaimer: These protocols are intended for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory. Appropriate safety precautions must be taken at all times.

Application Notes and Protocols for 4-Chloro-3,5-difluorophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-chloro-3,5-difluorophenol as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms and a chlorine atom on the phenol ring imparts unique physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. While direct incorporation into late-stage clinical candidates is not widely documented in publicly available literature, its potential as a precursor for various bioactive scaffolds is noteworthy.

Introduction to the Utility of Fluorinated Phenols

Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine can modulate the acidity of the phenolic hydroxyl group, influence lipophilicity (logP), and alter the metabolic fate of a drug molecule. The presence of both chlorine and fluorine atoms on the same aromatic ring, as in this compound, offers a unique substitution pattern that can be exploited for the synthesis of novel chemical entities. The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.

Potential Applications in the Synthesis of Bioactive Molecules

While specific blockbuster drugs directly incorporating the 4-chloro-3,5-difluorophenoxy moiety are not readily identifiable, the compound serves as a valuable starting material for generating libraries of compounds for screening and lead optimization. Its application can be envisioned in the synthesis of:

-

Diaryl Ethers: The phenolic hydroxyl group can readily participate in Williamson ether synthesis or Ullmann condensation to form diaryl ether linkages, a common motif in kinase inhibitors and other therapeutic agents.

-

Agrochemicals: Halogenated phenols are frequently used in the synthesis of pesticides and herbicides. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

-

Building Blocks for Further Elaboration: The phenol can be converted into other functional groups, such as a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

Experimental Protocols

The following are generalized protocols for common reactions involving phenols that can be adapted for this compound.

Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether derivative from this compound and an alkyl halide.

Workflow for O-Alkylation

Caption: General workflow for the O-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-